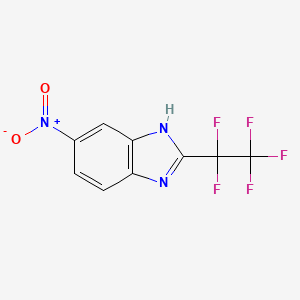

6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole

CAS No.: 4229-01-0

Cat. No.: VC2821467

Molecular Formula: C9H4F5N3O2

Molecular Weight: 281.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4229-01-0 |

|---|---|

| Molecular Formula | C9H4F5N3O2 |

| Molecular Weight | 281.14 g/mol |

| IUPAC Name | 6-nitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole |

| Standard InChI | InChI=1S/C9H4F5N3O2/c10-8(11,9(12,13)14)7-15-5-2-1-4(17(18)19)3-6(5)16-7/h1-3H,(H,15,16) |

| Standard InChI Key | JEOWEMPCQGMUDQ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(F)(F)F)(F)F |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(F)(F)F)(F)F |

Introduction

6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole is a synthetic organic compound with the chemical formula C₉H₄F₅N₃O₂ and a molecular weight of 281.139 g/mol. It is also known as 6-Nitro-2-(perfluoroethyl)-1H-benzimidazole, reflecting the use of "perfluoro" and "pentafluoro" interchangeably in some contexts to describe the fluorinated ethyl group . This compound is primarily used in laboratory settings for research purposes.

Synthesis and Preparation

While specific synthesis methods for 6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole are not detailed in the available literature, benzimidazole derivatives are generally synthesized through condensation reactions involving aromatic aldehydes and diamines. For example, other benzimidazole derivatives are prepared by reacting substituted aromatic aldehydes with 4-nitro-o-phenylenediamine using sodium metabisulfite as an oxidative reagent .

Biological Activity

Although specific biological activity data for 6-Nitro-2-(pentafluoroethyl)-1H-benzimidazole are not readily available, benzimidazole derivatives are known for their potential as antimicrobial and anticancer agents. Studies on similar compounds have shown promising results against various bacterial and fungal pathogens, as well as cancer cell lines . The presence of a nitro group and a fluorinated side chain could potentially enhance lipophilicity and biological activity, but specific studies on this compound are needed to confirm its efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume